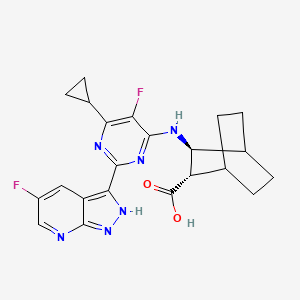
Onradivir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Onradivir is a novel antiviral compound primarily developed to combat influenza A virus infections. It is a small molecule drug that inhibits the RNA-directed RNA polymerase (RdRp) of the influenza virus, thereby preventing viral replication . This compound has shown promising results in clinical trials, demonstrating efficacy in reducing the duration and severity of influenza symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Onradivir involves multiple steps, starting with the preparation of key intermediates. . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Onradivir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the pyrazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain antiviral activity .
Aplicaciones Científicas De Investigación
Onradivir has a wide range of scientific research applications, including:
Mecanismo De Acción
Onradivir exerts its antiviral effects by inhibiting the neuraminidase enzyme, a critical component in the life cycle of influenza viruses . By binding to the active site of neuraminidase, this compound effectively blocks this enzyme’s activity, preventing the release of progeny viruses and thereby halting the progression of the infection . This strong antiviral effect is related to its pharmacological mechanism of action on influenza viruses .
Comparación Con Compuestos Similares
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Baloxavir Marboxil: An RNA polymerase PA subunit inhibitor used for influenza treatment.
VX-787: A PB2 inhibitor developed by Johnson & Johnson, which served as a structural basis for Onradivir.
This compound’s unique mechanism and efficacy make it a promising candidate for the treatment of influenza A virus infections, offering an alternative to existing antiviral therapies.
Propiedades
Número CAS |
2200336-20-3 |
|---|---|
Fórmula molecular |
C22H22F2N6O2 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C22H22F2N6O2/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28)/t9?,10?,14-,16-/m0/s1 |
Clave InChI |
JCHDJLSIYWBAHI-ZWHBIUKWSA-N |
SMILES isomérico |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |
SMILES canónico |
C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


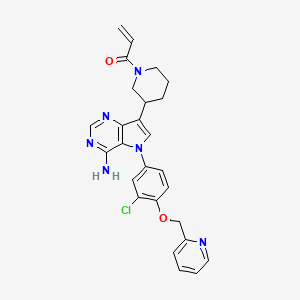
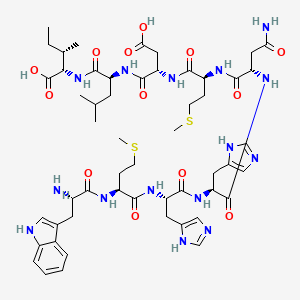
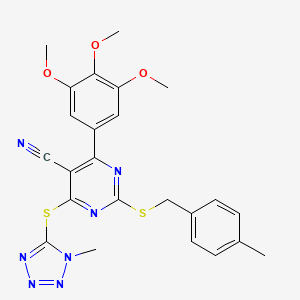
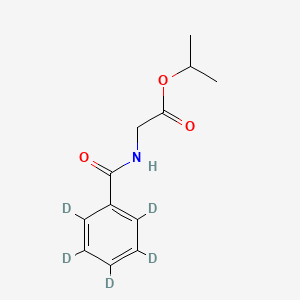
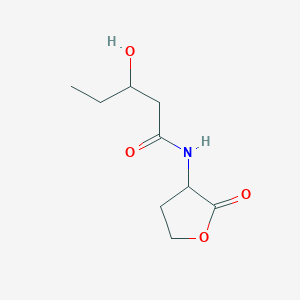

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

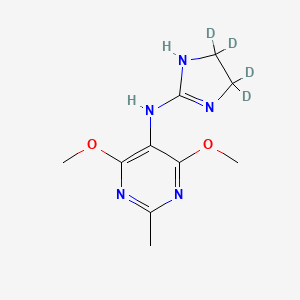


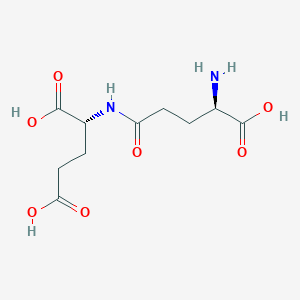
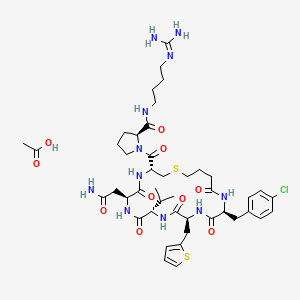
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
